3-Bromonaphthalen-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

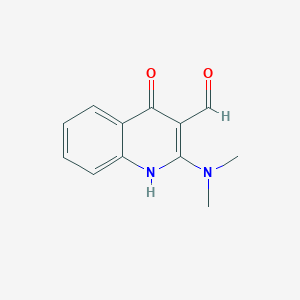

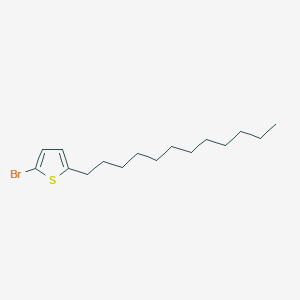

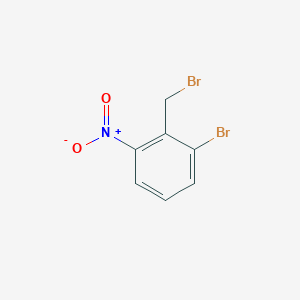

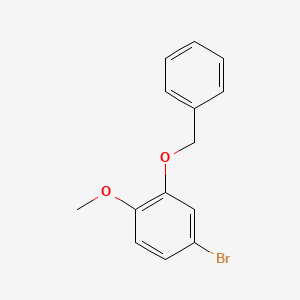

3-Bromonaphthalen-1-amine is a chemical compound with the molecular formula C10H8BrN . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . It is used in the synthesis of a variety of polymers .

Molecular Structure Analysis

The molecular structure of 3-Bromonaphthalen-1-amine consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon, with a bromine atom attached at the 3rd position and an amine group attached at the 1st position .

Chemical Reactions Analysis

Amines, including 3-Bromonaphthalen-1-amine, are known to act as weak organic bases . They can react with acids to form salts that are soluble in water . Additionally, amines can react with carbonyl compounds, forming a bond between the carbonyl carbon and the nitrogen atom of the amine .

Physical And Chemical Properties Analysis

3-Bromonaphthalen-1-amine is a powder with a melting point of 247-248 degrees Celsius . It has a molecular weight of 258.54 .

Aplicaciones Científicas De Investigación

Organic Intermediate

3-Bromonaphthalen-1-amine is an amine derivative and is primarily used as an organic intermediate . It plays a crucial role in the synthesis of various organic compounds.

Synthesis of Triamine Monomer

3-Bromonaphthalen-1-amine can be used to prepare a triamine monomer with a naphthalene structure . This monomer, N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine, can be used in the synthesis of various polymers.

Production of Polyamides

The aforementioned triamine monomer synthesized from 3-Bromonaphthalen-1-amine can be used in the production of hyperbranched and functionalized polyamides . These polyamides have applications in various fields such as coatings, adhesives, and composites.

Production of Polyimides

Similarly, the triamine monomer can also be used in the synthesis of polyimides . Polyimides are known for their excellent thermal stability and mechanical properties, making them suitable for use in electronics and aerospace applications.

Production of Polyamide-imides

The triamine monomer can also be used to synthesize polyamide-imides . These polymers combine the properties of polyamides and polyimides, offering a balance of thermal stability, mechanical properties, and processability.

Production of Polyester-imides

Lastly, the triamine monomer can be used in the synthesis of polyester-imides . These polymers are known for their good thermal stability and mechanical properties, and they find applications in wire enamels and high-temperature coatings.

Safety and Hazards

The safety information for 3-Bromonaphthalen-1-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

3-Bromonaphthalen-1-amine is an organic intermediate . It is primarily used in the synthesis of a variety of compounds, particularly those with a naphthalene structure . .

Mode of Action

As an organic intermediate, it is likely to interact with other compounds during the synthesis process, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Biochemical Pathways

As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of these compounds rather than in the direct modulation of biochemical pathways .

Result of Action

As an organic intermediate, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action of 3-Bromonaphthalen-1-amine is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its storage conditions are specified as 2-8°C and protected from light , indicating that its stability and efficacy could be affected by temperature and light exposure.

Propiedades

IUPAC Name |

3-bromonaphthalen-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAWEJDBVITLRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569427 |

Source

|

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90766-34-0 |

Source

|

| Record name | 3-Bromonaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)